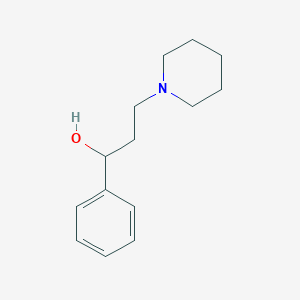

1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

952-51-2 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C14H21NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |

InChI Key |

XCXFLKLOXBGAEP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modifications of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Established Synthetic Routes to 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

The synthesis of this compound can be achieved through several established pathways, including traditional multi-step sequences, efficient one-pot reactions, and specialized enantioselective methods for producing specific chiral isomers. A crucial step in many of these routes involves the reduction of a ketone precursor.

Multi-step Syntheses of this compound

Multi-step synthesis provides a reliable and well-controlled approach to constructing the this compound scaffold. A common and effective strategy is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this context, the synthesis typically begins with acetophenone (B1666503), formaldehyde (B43269), and piperidine (B6355638) hydrochloride. These reagents undergo a condensation reaction to form the Mannich base, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, also known as a β-aminoketone.

Table 1: Representative Multi-step Synthesis Pathway

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Mannich Reaction | Acetophenone, Formaldehyde, Piperidine HCl | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |

One-Pot Reactions for this compound

To improve efficiency and reduce waste, one-pot procedures are often developed. asianpubs.orgorganic-chemistry.orgjocpr.com In the context of this compound synthesis, a one-pot reaction would involve combining the reactants for the Mannich reaction and, after a suitable period, adding a reducing agent directly to the same reaction vessel without isolating the intermediate ketone.

This approach streamlines the process, saves time, and minimizes the use of solvents for extraction and purification of the intermediate. semanticscholar.org The success of such a strategy depends on the compatibility of the reagents and reaction conditions for both the condensation and reduction steps. Continuous flow chemistry represents a further evolution of this concept, where reactants are pumped through reactors containing immobilized reagents and catalysts to generate the final product in a continuous stream. researchgate.netrsc.org

Enantioselective Synthesis of Chiral Forms of this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). Enantioselective synthesis aims to produce one of these isomers preferentially. mdpi-res.com This can be achieved through several methods:

Asymmetric Reduction: The most direct approach involves the enantioselective reduction of the precursor ketone, 1-Phenyl-3-(piperidin-1-yl)propan-1-one. This is typically accomplished using a chiral reducing agent or a combination of a standard reducing agent with a chiral catalyst. For example, borane (B79455) can be used with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) to achieve high enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. mdpi.com

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. Lipases are often used as catalysts in the kinetic resolution of racemic alcohols. mdpi.com

The synthesis of specific chiral derivatives of related piperidine compounds has been successfully demonstrated, often involving the separation of diastereomers formed by reacting a racemic mixture with a chiral resolving agent. nih.gov

Reductive Transformations in the Synthesis of this compound

The conversion of the ketone intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, to the final alcohol product is a critical reductive transformation. This reduction of the carbonyl group (C=O) to a hydroxyl group (CH-OH) can be accomplished using a variety of reducing agents.

Common laboratory-scale reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol. It is effective for reducing ketones without affecting other potentially reducible functional groups.

Lithium aluminium hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It readily reduces ketones, aldehydes, esters, and carboxylic acids.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

The choice of reducing agent depends on the desired selectivity, reaction conditions, and the presence of other functional groups in the molecule. researchgate.net For the specific transformation of the β-aminoketone to this compound, sodium borohydride is a commonly employed and suitable reagent due to its selectivity and ease of handling.

Derivatization Strategies and Analogue Synthesis for this compound Scaffolds

Derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships in medicinal chemistry. researchgate.net Modifications can be made at several points on the molecule, including the phenyl ring, the hydroxyl group, and the piperidine ring, to generate a library of related analogues. nih.gov

Modifications at the Phenyl Moiety of this compound

The phenyl moiety offers a versatile site for modification to create a wide range of analogues. These modifications can alter the electronic and steric properties of the molecule.

Table 2: Examples of Phenyl Ring Derivatization

| Position of Substitution | Type of Substituent | Synthetic Method | Example Starting Material for Mannich Reaction |

|---|---|---|---|

| para (4-position) | Methoxy (-OCH₃) | Friedel-Crafts Acylation | 4-Methoxyacetophenone |

| para (4-position) | Chloro (-Cl) | Friedel-Crafts Acylation | 4-Chloroacetophenone |

| meta (3-position) | Nitro (-NO₂) | Friedel-Crafts Acylation | 3-Nitroacetophenone |

The primary strategy for introducing substituents onto the phenyl ring is to begin the synthesis with an already substituted acetophenone. A wide variety of substituted acetophenones are commercially available or can be readily synthesized, for example, through Friedel-Crafts acylation of a substituted benzene. This allows for the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions on the ring. researchgate.net These initial modifications are then carried through the Mannich reaction and subsequent reduction to yield the final substituted this compound analogue. researchgate.netnih.gov

Alterations to the Piperidine Ring of this compound

The piperidine moiety is a cornerstone of many pharmacologically active compounds, and its modification is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. ijnrd.orgnih.gov While direct modification of the piperidine ring after the synthesis of this compound is one approach, a more common strategy involves the synthesis of analogues using pre-functionalized piperidine derivatives in the initial synthetic steps, such as the Mannich reaction. researchgate.net

Substitutions on the piperidine ring can significantly influence the biological profile of the resulting molecule. For instance, studies on related structures have shown that introducing substituents at the para-position of the piperidine ring can be particularly advantageous. nih.gov The addition of a hydroxyl group to the piperidine ring, for example, has been found to enhance the inhibitory effects of certain compounds on monoamine oxidase (MAO). nih.gov Such findings suggest that the synthesis of analogues like 4-hydroxy-1-(3-hydroxy-3-phenylpropyl)piperidine could be a valuable area of investigation.

The functionalization of the piperidine ring can be achieved through various synthetic approaches, leading to a diverse range of derivatives. researchgate.net These methods often rely on the modification of a pre-existing piperidine or pyridine (B92270) ring, with subsequent hydrogenation in the case of the latter. researchgate.net

Table 1: Potential Sites for Piperidine Ring Alteration and Example Substituents

| Position on Piperidine Ring | Type of Substituent | Rationale / Potential Effect |

|---|---|---|

| C-4 (para) | Hydroxyl (-OH) | May enhance biological activity (e.g., MAO inhibition) nih.gov |

| C-4 (para) | Alkyl (e.g., -CH3) | Modulates lipophilicity and steric profile |

| C-3 (meta) | Hydroxyl (-OH) | Alternative substitution pattern for structure-activity relationship (SAR) studies nih.gov |

| Various | Cycloalkyl | Can improve synthetic accessibility and receptor binding researchgate.net |

Functionalization of the Propan-1-ol Linker in this compound

The propan-1-ol linker, which connects the phenyl and piperidine rings, offers key sites for chemical modification, particularly the secondary hydroxyl group. This group is a versatile handle for introducing a variety of functional groups through common organic reactions. researchgate.net

Key functionalization reactions include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This modification is often used to create prodrugs or to alter the lipophilicity and metabolic stability of a compound.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield ethers. This allows for the introduction of various alkyl or aryl groups, potentially influencing receptor binding and pharmacokinetic profiles.

Oxidation: Mild oxidation of the secondary alcohol would convert it to the corresponding ketone, 1-phenyl-3-(piperidin-1-yl)propan-1-one. This ketone is, in fact, the direct precursor to the alcohol in the most common synthetic route. adichemistry.com

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce new functionalities, such as halides, azides, or nitriles. nih.gov

These modifications allow for a systematic exploration of the structure-activity relationships associated with the linker region of the molecule.

Synthesis of Structural Analogues of this compound

The synthesis of structural analogues is a cornerstone of drug discovery and chemical biology, allowing for the fine-tuning of a molecule's properties. Several analogues of this compound have been synthesized by replacing the piperidine ring with other nitrogen-containing heterocycles. This is typically achieved by substituting piperidine with a different secondary amine in the initial Mannich reaction.

For example, replacing piperidine with substituted piperazines yields 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. researchgate.net Similarly, using pyridine-containing precursors can lead to analogues like 1-phenyl-3-pyridin-2-ylpropan-1-ol, where the saturated piperidine ring is replaced by an aromatic pyridine ring. chemsynthesis.com More complex analogues incorporating moieties like 1,3,4-oxadiazole (B1194373) have also been developed, demonstrating the versatility of the core structure for chemical elaboration. nih.gov

Table 2: Examples of Synthesized Structural Analogues

| Analogue Name | Structural Modification | Reference |

|---|---|---|

| 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol | Piperidine ring replaced with a substituted piperazine (B1678402) ring | researchgate.net |

| 1-Phenyl-3-pyridin-2-ylpropan-1-ol | Piperidine ring replaced with a pyridine ring | chemsynthesis.com |

| 1-Amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol | Complex analogue with piperazine and oxadiazole moieties | nih.gov |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Piperidine replaced by two pyrazole (B372694) groups (ketone precursor) | mdpi.com |

Mechanistic Elucidation of Reactions in this compound Synthesis

The most common and versatile method for synthesizing this compound and its analogues is a two-step process initiated by the Mannich reaction. adichemistry.combyjus.comnih.gov

Step 1: Mannich Reaction (Formation of the β-Amino Ketone) The Mannich reaction is a three-component condensation that forms a crucial C-C bond. wikipedia.orgorganic-chemistry.org

Iminium Ion Formation: The reaction begins with the nucleophilic addition of a secondary amine, piperidine, to an aldehyde, typically formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species known as the Eschenmoser salt precursor or, more generally, an iminium ion (H₂C=N⁺R₂). adichemistry.combyjus.com

Enol/Enolate Formation: Concurrently, the ketone, acetophenone, which has an acidic α-proton, tautomerizes to its enol form, particularly under the acidic conditions often used for the reaction. wikipedia.org

Nucleophilic Attack: The electron-rich enol form of acetophenone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and, after proton transfer, yields the β-amino ketone, 1-phenyl-3-(piperidin-1-yl)propan-1-one, also known as a Mannich base. adichemistry.comwikipedia.org

Step 2: Reduction of the Ketone The final step is the reduction of the carbonyl group of the Mannich base to a secondary alcohol. This is a standard carbonyl reduction that can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), to yield the target compound, this compound. google.com

Novel Methodologies and Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, modern synthetic efforts focus on developing more sustainable, efficient, and environmentally friendly methods for producing chemical compounds. uv.es

Solvent-Free and Microwave-Assisted Synthesis: A significant advancement is the development of solvent-free Mannich reactions. researchgate.nettandfonline.comfigshare.com By simply mixing the three components (ketone, aldehyde, and amine) at room temperature or with gentle heating, the reaction can proceed to completion in good yields without the need for hazardous organic solvents. researchgate.nettandfonline.com This approach drastically reduces waste and simplifies the workup procedure. The efficiency of these solvent-free reactions can often be further enhanced by using microwave irradiation, which can significantly shorten reaction times. researchgate.netmjcce.org.mk

Novel Catalytic Systems: While the Mannich reaction can sometimes proceed without a catalyst, various catalytic systems have been developed to improve yields and reaction rates. Green approaches favor the use of heterogeneous, recyclable catalysts. For the synthesis of β-amino alcohols, which are the product class of the target molecule, catalysts such as TiO₂-ZrO₂ mixed oxides and copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been effectively used in the ring-opening of epoxides with amines. acs.orgresearchgate.net These methods often use water as a solvent or are performed under solvent-free conditions, further enhancing their green credentials. acs.orgrroij.com For instance, the synthesis of a related ketone, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was successfully achieved using solid alumina (B75360) (Al₂O₃) as a medium at room temperature, highlighting a simple, one-step, solvent-free approach. mdpi.com

These novel methodologies represent a significant step towards the sustainable production of this compound and its derivatives, aligning chemical synthesis with the broader goals of environmental stewardship.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations for 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol and Derivatives

Design Principles for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Analogues in Research

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies involve modifying the core components to probe interactions with biological targets.

Aromatic Ring Substitution : The phenyl group is a frequent target for modification. Introducing substituents can alter the electronic properties (e.g., electron-donating or electron-withdrawing groups) and steric bulk, which influences binding affinity and selectivity. For instance, in related 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, modifications to the aromatic system were crucial for potent and selective inhibition of acetylcholinesterase.

Modification of the Amino Group : The piperidine (B6355638) ring can be replaced with other cyclic or acyclic amines to investigate the impact of basicity (pKa), lipophilicity, and steric hindrance on activity. Research on related structures has shown that replacing a piperidine with a morpholine group, for example, can alter cytotoxicity profiles.

Scaffold Mimicry : A common design principle is to synthesize analogues that mimic the structure of known biologically active agents. For example, some β-aryl-β-mercapto ketones were designed to include a tertiary amine side chain, a typical pharmacophore found in Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which successfully improved cytotoxic effects on breast cancer cells.

Alterations to the Propanol (B110389) Linker : The length and flexibility of the three-carbon chain, as well as the position and stereochemistry of the hydroxyl group, are critical. The hydroxyl group can act as a key hydrogen bond donor or acceptor in interactions with biological targets.

These design principles are systematically applied to generate libraries of compounds for screening, allowing researchers to build a comprehensive understanding of the structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding synthetic efforts.

The process involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. These descriptors are then correlated with experimental biological activity using statistical methods. Regression models derived from QSAR analysis can highlight the influence of specific molecular descriptors on the biological activity of the compounds. For scaffolds containing piperidine and phenyl groups, several types of descriptors are commonly employed:

Electronic Descriptors : These describe the electronic aspects of the molecule, such as charge distribution and orbital energies. Hammett constants (σ) are often used to quantify the electron-donating or withdrawing effects of substituents on the phenyl ring.

Hydrophobic Descriptors : Lipophilicity is a critical factor in drug action, influencing membrane permeability and binding to hydrophobic pockets in target proteins. The partition coefficient (logP) or substituent hydrophobicity constants (π) are frequently used.

Steric Descriptors : These parameters describe the size and shape of the molecule or its substituents. Molar refractivity (MR) and STERIMOL parameters are examples that quantify steric bulk, which can be crucial for fitting into a receptor's binding site.

Topological Descriptors : These are numerical representations of molecular structure that describe atomic connectivity, size, and shape.

3D-QSAR methods, which consider the three-dimensional conformation of the molecules, are also applied to provide more detailed insights into the spatial requirements for activity. The results from QSAR models help prioritize the synthesis of compounds with a higher probability of being active, thereby streamlining the drug discovery process.

Table 1: Common Descriptors in QSAR Studies of Related Scaffolds

| Descriptor Type | Example Parameter | Property Measured | Potential Influence on Activity |

|---|---|---|---|

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents | Modulates binding interactions, target affinity |

| Hydrophobic | Partition Coefficient (logP) | Lipophilicity of the molecule | Affects membrane transport and hydrophobic interactions |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences fit within a biological target's binding site |

| Topological | Topological Length/Volume | Molecular size and shape based on connectivity | Overall steric fit and interaction surface area |

Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore is an abstract representation of the key molecular features that are essential for biological activity.

For the this compound scaffold, the essential pharmacophoric features can be identified based on its constituent functional groups:

Aromatic/Hydrophobic Group : The phenyl ring serves as a crucial hydrophobic feature, likely involved in π-π stacking or hydrophobic interactions within a receptor binding pocket.

Hydrogen Bond Acceptor/Donor : The hydroxyl (-OH) group is a key feature that can function as both a hydrogen bond donor and acceptor, forming critical interactions to anchor the ligand to its target.

Positive Ionizable/Basic Group : The nitrogen atom within the piperidine ring is basic and will be protonated at physiological pH. This creates a positive ionizable center capable of forming strong ionic or hydrogen bond interactions with acidic residues (e.g., aspartate or glutamate) in a binding site.

Studies on structurally similar compounds have confirmed the importance of these features. For example, a common pharmacophore for sigma-1 receptor ligands includes a basic alkylamine moiety situated between two hydrophobic regions. Similarly, the incorporation of a tertiary amine moiety is considered a key pharmacophoric element in some designs targeting estrogen receptors. These pharmacophore models serve as 3D queries for virtual screening of compound databases to identify novel molecules with the potential for similar biological activity.

Table 2: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Structural Component | Type of Interaction |

|---|---|---|

| Hydrophobic Center | Phenyl Ring | van der Waals, Hydrophobic, π-π Stacking |

| Hydrogen Bond Donor/Acceptor | Hydroxyl Group | Hydrogen Bonding |

| Positive Ionizable Center | Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding |

Conformational Analysis and Molecular Dynamics of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt and that are relevant for receptor binding.

The conformational landscape of this molecule is determined by several factors:

Piperidine Ring Pucker : The piperidine ring typically adopts a stable chair conformation to minimize steric strain.

Rotatable Bonds : The propane (B168953) linker contains single bonds (C-C, C-N, C-O) that allow for considerable rotational freedom. The relative orientation of the phenyl, hydroxyl, and piperidinyl groups is dictated by the torsion angles around these bonds.

Intramolecular Hydrogen Bonding : A significant conformational influence in related 1,3-amino alcohols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the basic nitrogen atom (O-H···N). This interaction can stabilize a folded or cyclic conformation, particularly in nonpolar environments.

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a simulated aqueous environment, can provide insights into:

The preferred conformations of the molecule in solution.

The flexibility of the carbon chain and the stability of the piperidine ring conformation.

The dynamics of intramolecular hydrogen bonding and its competition with solvent interactions.

How the molecule might adapt its shape upon approaching and binding to a biological target.

Understanding the conformational preferences and flexibility is crucial for both structure-based and ligand-based drug design, as it helps to identify the specific "bioactive conformation" responsible for the molecule's effects.

Impact of Stereochemistry on Biological Interactions of this compound Enantiomers

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral molecules. The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group (C1). This gives rise to two non-superimposable mirror-image forms known as enantiomers: (R)-1-phenyl-3-(piperidin-1-yl)propan-1-ol and (S)-1-phenyl-3-(piperidin-1-yl)propan-1-ol.

Biological systems, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. Consequently, they often interact differently with the two enantiomers of a chiral drug. This stereoselectivity can lead to significant differences in pharmacology between enantiomers:

Pharmacodynamics : One enantiomer (the eutomer) may bind to the target receptor with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be significantly less active or completely inactive. In some cases, the distomer can even contribute to off-target effects.

Pharmacokinetics : Processes like absorption, distribution, metabolism, and excretion can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.

For optically active 3-amino-1-phenylpropanol derivatives, obtaining high enantiomeric purity is considered critical for their use as intermediates in the synthesis of pharmaceuticals. The distinct spatial arrangement of the phenyl, hydroxyl, and piperidinylpropyl groups in the (R) and (S) enantiomers means they will present different interaction profiles to a chiral binding site. Therefore, the synthesis and biological evaluation of individual enantiomers are essential for fully characterizing the SAR and developing a safe and effective therapeutic agent.

Mechanistic Dissection of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol S Biological Interactions

Identification and Characterization of Molecular Targets for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

The biological effects of a compound are fundamentally dictated by its interactions with specific molecular targets within the body. For this compound, its potential targets can be hypothesized by analyzing studies conducted on analogous structures containing the phenyl, piperidine (B6355638), and propanol (B110389) moieties.

Furthermore, compounds with a similar 1-phenyl-3-amino-propan-1-ol backbone have been investigated for their affinity towards dopamine (B1211576) and serotonin (B10506) receptors. For example, certain arylpiperazine derivatives of 1-aryl-3-substituted propanol have shown affinity for 5-HT1A and dopamine D2 receptors. nih.gov These findings suggest that this compound could potentially interact with these monoamine receptors, a hypothesis that warrants direct experimental validation.

Below is a table summarizing the receptor binding affinities of some compounds structurally related to this compound.

| Compound/Analog | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| 4-(1,1-dimethylpropyl)phenyl ether derivative of 3-piperidinopropan-1-ol | human Histamine (B1213489) H3 | 8.4 | nih.gov |

| Ethyl ether derivative of 3-piperidinopropan-1-ol | human Histamine H3 | - (ED50 = 1.0 mg/kg in vivo) | nih.gov |

| Arylpiperazine derivative | Dopamine D2 | Moderate affinity | nih.gov |

| Arylpiperazine derivative | Serotonin (5-HT) | No significant affinity | nih.gov |

This table presents data for structurally related compounds, not for this compound itself.

The potential for this compound to modulate enzyme activity can be inferred from studies on analogous structures. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, which share the 1-phenyl-propan-1-one core, have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Several of these compounds exhibited potent COX-2 inhibitory activity with IC50 values in the nanomolar range. nih.gov This suggests that the 1-phenyl-propan-1-ol scaffold could be a basis for designing enzyme inhibitors.

Another study on 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are also structurally similar, demonstrated interference with DNA topoisomerase I. nih.gov This indicates that compounds of this class could potentially target enzymes involved in DNA replication and repair.

The following table summarizes the enzyme inhibitory activity of compounds structurally related to this compound.

| Compound/Analog | Enzyme Target | Inhibitory Activity (IC50, µM) | Reference |

| 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one | COX-2 | 0.07 - 0.22 | nih.gov |

| 1-aryl-3-phenethylamino-1-propanone hydrochloride | DNA Topoisomerase I | Interference of 40-42% | nih.gov |

This table presents data for structurally related compounds, not for this compound itself.

Direct protein-ligand interaction studies for this compound are not documented. However, computational and experimental studies on related molecules provide insights into potential binding modes. For instance, docking studies of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives with the estrogen receptor α (ERα) have been performed to understand their cytotoxic effects on breast cancer cells. nih.gov These studies suggest that the phenyl and substituted phenyl rings play a crucial role in anchoring the molecule within the receptor's binding pocket.

The piperidine ring, a common moiety in many pharmacologically active compounds, is known to participate in various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which are critical for stable protein-ligand complex formation. nih.gov The hydroxyl group in the propanol chain of this compound can act as a hydrogen bond donor or acceptor, further stabilizing its interaction with a protein target.

Cellular Signaling Pathway Modulation by this compound

The interaction of a ligand with its molecular target initiates a cascade of intracellular events known as signal transduction, ultimately leading to a cellular response. The potential effects of this compound on cellular signaling can be extrapolated from the activities of its structural analogs.

Given the potential of related compounds to interact with G-protein coupled receptors (GPCRs) like dopamine and histamine receptors, it is plausible that this compound could modulate signaling pathways downstream of these receptors. Activation or inhibition of these receptors can lead to changes in the levels of second messengers such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), which in turn affect the activity of protein kinases and other signaling molecules.

For instance, compounds acting on the histamine H3 receptor can modulate the release of various neurotransmitters, impacting neuronal signaling. nih.gov Similarly, interaction with dopamine receptors would affect pathways crucial for motor control, motivation, and reward.

There is no specific data on gene expression or proteomic changes induced by this compound. However, studies on related chemical classes provide a basis for speculation. For example, treatment of cells with certain piperidine derivatives has been shown to induce apoptosis, which involves significant changes in the expression of pro- and anti-apoptotic genes and proteins. nih.gov

Furthermore, if the compound interacts with nuclear receptors or influences transcription factors through signaling cascades, it could lead to widespread changes in gene expression. A comprehensive analysis using techniques like microarray or RNA-sequencing would be necessary to determine the specific genes and pathways affected by this compound. Similarly, proteomic studies would be required to identify changes in protein expression and post-translational modifications, providing a more complete picture of the compound's cellular effects. nih.govnih.gov

Ion Channel Modulation by this compound

The structural motif of this compound suggests a potential for interaction with various ion channels, which are crucial for cellular excitability and signaling. nih.gov Research on related piperidine compounds indicates that they can modulate the activity of several key ion channels.

One of the primary putative targets is the family of voltage-gated sodium channels (Nav) . These channels are fundamental for the initiation and propagation of action potentials in neurons and other excitable cells. nih.gov Structurally similar compounds, including some local anesthetics and anticonvulsants that feature a piperidine ring, have been shown to block these channels. nih.gov This blockade is often voltage- and use-dependent, meaning the inhibitory effect is more pronounced on neurons that are more active. While direct studies on this compound are lacking, its chemical structure is consistent with compounds known to interact with the inner pore of Nav channels, thereby impeding sodium ion influx and reducing neuronal excitability.

Additionally, derivatives of phenylpiperidine have been investigated for their effects on other ion channels, such as potassium (K+) channels . For instance, certain benzamide (B126) analogs containing a piperidine moiety have demonstrated inhibitory activity against the Kv1.3 potassium channel.

Below is a table summarizing the potential ion channel interactions of this compound based on data from structurally related compounds.

| Ion Channel Family | Potential Action | Implied Functional Consequence |

| Voltage-Gated Sodium (Nav) Channels | Blockade | Reduction of neuronal excitability and action potential propagation. |

| Potassium (K+) Channels | Modulation (e.g., Kv1.3 inhibition) | Alteration of cellular repolarization and membrane potential. |

This interactive table is based on findings from research on structurally analogous compounds.

Neurotransmitter System Interactions of this compound (in context of research tool, not psychotropic agent)

In the context of a research tool, this compound's value lies in its potential to selectively interact with specific neurotransmitter systems, thereby allowing for the detailed study of those systems. The primary anticipated interaction, based on its chemical structure, is with the cholinergic system , specifically as an antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.orgfiveable.me

Many compounds featuring a phenyl and a piperidine group connected by a propanol backbone exhibit anticholinergic properties. clevelandclinic.org These agents act as competitive antagonists to the neurotransmitter acetylcholine at muscarinic receptors. wikipedia.org By blocking these receptors, such compounds can be utilized in research to investigate the role of the parasympathetic nervous system in various physiological processes.

Furthermore, the phenylpiperidine scaffold is present in a variety of compounds that interact with other neurotransmitter systems. For example, certain derivatives have been shown to act as N-methyl-D-aspartate (NMDA) receptor antagonists . iipseries.org The NMDA receptor is a key player in synaptic plasticity and excitotoxicity in the central nervous system. Compounds that modulate NMDA receptor function are valuable tools for studying learning, memory, and neurodegenerative processes. iipseries.orgnih.gov

The table below outlines the probable neurotransmitter system interactions of this compound when used as a research tool, based on the activities of its structural analogs.

| Neurotransmitter System | Potential Target Receptor | Inferred Mechanism of Action |

| Cholinergic | Muscarinic Acetylcholine Receptors (mAChRs) | Competitive Antagonism |

| Glutamatergic | N-methyl-D-aspartate (NMDA) Receptors | Non-competitive Antagonism (Channel Block) |

This interactive table is based on findings from research on structurally analogous compounds.

Preclinical and in Vitro Biological Evaluation of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Cell-Based Assays for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol Activity

Cell-based assays are fundamental in determining the biological effects of a compound at the cellular level. These assays can reveal a compound's efficacy, potency, and mechanism of action.

In Vitro Efficacy and Potency Determination of this compound

The initial evaluation of a compound like this compound often involves determining its efficacy and potency in various cell lines. For instance, studies on analogous structures, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones containing a piperidinylethoxy group, have been conducted to assess their cytotoxic effects against cancer cell lines. nih.govresearchgate.netnih.gov In such studies, the MTT assay is commonly used to measure cell viability. nih.govresearchgate.netnih.gov

The results from these types of assays are typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicate the concentration of the compound required to inhibit or elicit 50% of the maximal response. For example, the cytotoxic activity of related β-aryl-β-mercapto ketones has been evaluated against the MCF-7 human breast cancer cell line, with some analogues showing high cytotoxic activity. nih.govresearchgate.netnih.gov

Table 1: Example of In Vitro Cytotoxicity Data for Compounds Structurally Related to this compound

| Compound | Cell Line | Assay | Potency (IC50/EC50) |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | MTT | Data not specified, but noted as having high cytotoxic activity |

| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | MTT | Data not specified, but noted as having high cytotoxic activity |

| Phenylpironetin analog 4 | OVCAR5 | Antiproliferation | Activity reduced two-fold compared to pironetin |

| Phenylpironetin analog 5 | A2780 | Antiproliferation | Slightly more effective than pironetin |

Note: The data in this table is derived from studies on structurally similar, but not identical, compounds to illustrate the type of data generated.

Selectivity Profiling of this compound Across Receptor Families

To understand the specificity of a compound's biological effects, it is crucial to perform selectivity profiling against a panel of receptors, enzymes, and ion channels. This helps in identifying the primary target(s) and potential off-target interactions. For compounds with a phenyl-propanol and a piperazine (B1678402) or piperidine (B6355638) moiety, binding affinities for various receptors are often determined.

For example, a study on ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol evaluated their binding at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and σ1 receptors. nih.gov Most of these compounds demonstrated high affinity and selectivity for DAT. nih.gov Another example is the compound S33138, which was profiled for its affinity at human dopamine D3 and D2 receptors, showing a 25-fold higher affinity for the D3 receptor. nih.govresearchgate.net Such studies utilize radioligand binding assays to determine the inhibition constant (Ki) of the compound for each receptor.

Table 2: Example of Receptor Binding Affinity Data for a Structurally Related Compound

| Receptor | Compound | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | JJC 2-010 | High affinity (specific value not provided) |

| Serotonin Transporter (SERT) | JJC 2-010 | Selective over SERT (specific value not provided) |

| Norepinephrine Transporter (NET) | JJC 2-010 | Selective over NET (specific value not provided) |

| σ1 Receptor | JJC 2-010 | Data not provided |

Note: This table is based on data for a related compound to demonstrate the principles of selectivity profiling.

Functional Assays for this compound's Biological Effects

Following the determination of binding affinity, functional assays are conducted to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the biological response initiated by the compound-receptor interaction.

Common functional assays include GTPγS binding assays, which measure G-protein activation, and cAMP (cyclic adenosine (B11128) monophosphate) formation assays, which measure the modulation of second messenger signaling. For instance, the compound S33138 was characterized as a potent, pure, and competitive antagonist at human D3 receptors using a GTPγS filtration assay. nih.gov In cells cotransfected with D3 and D2L receptors, this compound blocked the inhibitory effect of the agonist quinpirole (B1680403) on forskolin-stimulated cAMP formation. nih.gov

Table 3: Example of Functional Assay Data for a Receptor Antagonist

| Assay | Receptor | Compound | Functional Activity | Potency (pKB/pA2) |

| GTPγS Binding | Human D3 | S33138 | Antagonist | 8.9 (pKB) |

| GTPγS Binding | Human D3 | S33138 | Antagonist | 8.7 (pA2) |

| cAMP Formation | Human D3/D2L | S33138 | Antagonist | 8.5 (pKB) |

Note: The data presented is for the compound S33138 and serves as an illustrative example of functional assay readouts.

Tissue and Organ Bath Studies with this compound

Isolated tissue and organ bath studies are ex vivo techniques used to investigate the physiological or pharmacological responses of a compound on intact tissues. These experiments can provide valuable insights into the compound's effects on smooth muscle contraction, cardiac muscle function, or neuronal activity in a more integrated biological system than cell-based assays.

Animal Model Studies for Mechanistic Insights of this compound (excluding clinical efficacy or safety)

Animal models are instrumental in understanding the in vivo mechanisms of action of a compound and its potential as a research probe. These studies are not intended to establish clinical efficacy or safety but to explore the compound's physiological and behavioral effects in a whole organism.

Behavioral Phenotyping in Animal Models Using this compound (as a research probe)

Given the potential for compounds with a phenyl-piperidinyl-propanol scaffold to interact with central nervous system targets like the dopamine transporter and sigma receptors, behavioral phenotyping in animal models would be a key area of investigation. nih.gov Such studies can elucidate the role of these targets in various behaviors.

For example, if this compound were found to be a potent and selective DAT ligand, it could be used as a research probe to study behaviors relevant to addiction. nih.gov In animal models, the propensity to attribute incentive salience to reward-related cues is a behavioral trait associated with addiction vulnerability. nih.gov A compound like this could be administered to selectively bred rats that are high or low responders to novelty to investigate its effects on cue-approaching behavior. nih.gov Furthermore, its impact on impulsive action and psychomotor activation could be assessed to understand its dopaminergic effects. nih.gov

Physiological Response Modulation by this compound in Animal Models (mechanistic focus)

No published studies were identified that specifically investigate the physiological response modulation by this compound in animal models with a focus on its mechanism of action.

Ex Vivo Analysis of this compound's Effects

There is no available data from ex vivo analyses of the effects of this compound.

Lack of Specific Research Data on "this compound" Prevents In-Depth Computational Analysis

A thorough review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling research specifically focused on the chemical compound this compound. Despite targeted searches for quantum chemical calculations, electronic structure analyses, spectroscopic predictions, molecular electrostatic potential mapping, and molecular docking simulations, no dedicated studies for this exact molecule could be located.

The existing body of research in this area tends to concentrate on more complex derivatives of this parent structure. For instance, computational studies are available for related compounds such as Trihexyphenidyl, which includes a cyclohexyl group, and Biperiden, which contains a bicycloheptenyl group, both attached at the same carbon as the phenyl and hydroxyl groups. These additional bulky substituents significantly alter the molecule's steric and electronic properties, making the computational data derived from them inapplicable to the simpler, unsubstituted this compound.

Consequently, due to the absence of specific research data, it is not possible to provide a detailed and accurate analysis for the requested sections and subsections, which would include:

Computational Chemistry and Molecular Modeling Approaches for 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Molecular Docking Simulations:There is no available research on the ligand-target interactions or the prediction of binding sites for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol with any protein models.

Without primary research data, any attempt to generate the requested article would rely on speculation or inaccurate extrapolation from related but structurally distinct compounds, which would not meet the required standards of scientific accuracy. Further research is required to be conducted on this compound to enable a comprehensive computational analysis as outlined.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govoup.com For a flexible molecule like this compound, MD simulations can provide detailed insights into its dynamic behavior, which is crucial for understanding its interactions with biological targets. tandfonline.comiaanalysis.com These simulations solve Newton's equations of motion for a system of particles, resulting in a trajectory that describes how the positions and velocities of the particles vary with time. frontiersin.org This allows for the exploration of the molecule's conformational landscape and the assessment of its stability in various environments. mdpi.combiorxiv.org

The application of MD simulations to this compound would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, would be assigned to the molecule. nih.gov Popular force fields for drug-like molecules include MMFF94. nih.gov The molecule would then be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The system would undergo energy minimization to remove any steric clashes, followed by a period of equilibration to stabilize temperature and pressure. researchgate.net Finally, a production simulation would be run for a duration sufficient to sample the relevant conformational changes of the molecule. oup.com

Conformational Ensemble Analysis of this compound

The flexibility of this compound, arising from its rotatable bonds, means that it can exist in a multitude of different three-dimensional shapes or conformations. The collection of all accessible conformations and their relative probabilities is known as the conformational ensemble. tandfonline.com Understanding this ensemble is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. nih.gov

MD simulations are an ideal tool for exploring the conformational ensemble of this compound. biorxiv.org By analyzing the simulation trajectory, one can identify the most populated conformational states and the transitions between them. tandfonline.com Key dihedral angles, such as those around the propanol (B110389) backbone, would be monitored to characterize the different conformers. Clustering algorithms can be applied to group similar structures from the trajectory, providing a representative set of the most stable conformations. The results of such an analysis could be presented in a table summarizing the major conformers and their predicted populations.

| Cluster ID | Population (%) | Description of Conformation | Key Dihedral Angles (degrees) |

|---|---|---|---|

| 1 | 45 | Extended | τ1 ≈ 180, τ2 ≈ 180 |

| 2 | 30 | Bent | τ1 ≈ 60, τ2 ≈ 180 |

| 3 | 15 | Folded | τ1 ≈ 60, τ2 ≈ 60 |

| 4 | 10 | Other | Various |

Stability and Flexibility of this compound in Simulated Environments

To analyze the flexibility of specific regions within this compound, the root-mean-square fluctuation (RMSF) of each atom can be calculated. mdpi.com This would highlight which parts of the molecule are more mobile. For instance, the phenyl and piperidinyl rings might be expected to be relatively rigid, while the propanol linker would likely exhibit greater flexibility. Such analyses are crucial for understanding how the molecule might adapt its shape upon binding to a receptor. researchgate.net

| Molecular Moiety | Average RMSF (Å) | Interpretation |

|---|---|---|

| Phenyl Group | 0.5 | Low flexibility |

| Propanol Backbone | 1.2 | High flexibility |

| Piperidinyl Group | 0.7 | Moderate flexibility |

Cheminformatics and Data Mining for this compound and Analogues

Cheminformatics combines chemistry, computer science, and information science to analyze and organize chemical data. mewburn.com In the context of drug discovery, cheminformatics plays a vital role in identifying promising new drug candidates from large compound libraries. nih.govdrugdesign.org For this compound, cheminformatics and data mining techniques can be employed to explore its chemical space and identify analogues with potentially improved properties. nih.gov

One common approach is the generation of virtual libraries of analogues. impactfactor.org Starting with the core structure of this compound, various substituents can be systematically added or modified at different positions on the phenyl and piperidinyl rings. This results in a large, diverse set of virtual compounds that can be screened for desired properties using computational methods. nih.gov

Another key aspect of cheminformatics is the use of quantitative structure-activity relationship (QSAR) models. nih.gov If experimental data on the biological activity of a set of analogues of this compound were available, a QSAR model could be developed to correlate chemical structure with activity. This model could then be used to predict the activity of new, untested analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Metabolic Transformations and Biotransformation Pathways of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol Non Clinical Context

In Vitro Metabolic Stability Studies of 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

There are no specific studies available that detail the in vitro metabolic stability of this compound. Such studies are fundamental in drug discovery and development to predict a compound's persistence in the body and its potential for hepatic clearance.

Microsomal Stability of this compound

No data has been published on the stability of this compound when incubated with liver microsomes. Microsomal stability assays are crucial for evaluating the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450 (CYP) enzymes. evotec.com The results of such assays, typically reported as half-life (t½) and intrinsic clearance (CLint), are predictive of a compound's hepatic clearance rate. researchgate.net Without experimental data, these parameters for this compound remain unknown.

Hepatocyte Incubation Studies with this compound

Similarly, there is a lack of published research on the incubation of this compound with hepatocytes. Hepatocyte assays provide a more comprehensive metabolic picture than microsomes, as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. mdpi.comnih.gov These studies are instrumental in identifying a broader range of metabolites and understanding the interplay between different metabolic pathways. nih.gov

Identification of this compound Metabolites

The specific metabolites of this compound have not been identified in the available scientific literature. Metabolite identification is critical for understanding a compound's complete biotransformation and assessing the potential biological activity or toxicity of its metabolic products.

Oxidative Metabolic Pathways of this compound

No studies have elucidated the oxidative metabolic pathways for this compound. Structurally similar molecules containing phenyl and piperidine (B6355638) rings often undergo oxidative metabolism. frontiersin.org Common oxidative reactions include hydroxylation of the aromatic or aliphatic rings, N-dealkylation of the piperidine ring, and oxidation of the alcohol group. frontiersin.orgnih.gov However, without specific experimental validation for this compound, its susceptibility to these pathways is purely speculative.

Conjugation Reactions of this compound

Information regarding Phase II conjugation reactions for this compound is not available. The presence of a hydroxyl group suggests that the compound could potentially undergo glucuronidation or sulfation, common conjugation pathways that increase water solubility and facilitate excretion. mdpi.com However, this has not been experimentally confirmed.

Enzyme Kinetics of this compound Biotransformation

There is no published data on the enzyme kinetics of this compound's metabolism. Enzyme kinetic studies are necessary to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which describe the affinity of metabolic enzymes for the compound and the efficiency of its metabolism. This information is vital for predicting drug-drug interactions and understanding concentration-dependent metabolism.

Species-Specific Metabolism of this compound in Research Models (e.g., microbial, animal)

The metabolism of xenobiotics can exhibit significant variability across different species, and in the case of this compound, it is expected that different research models, such as microbial and animal systems, would yield distinct metabolic profiles. These differences can be attributed to variations in the expression and activity of metabolic enzymes.

Animal Models:

In animal models, such as rats, the metabolism of compounds containing a piperidine ring has been shown to involve oxidation and cleavage of the heterocyclic ring. For instance, studies on piperine, an alkaloid containing a piperidine moiety, revealed that its metabolism in rats leads to the formation of metabolites where the piperidine ring is modified to a propionic acid group. nih.gov This suggests that a potential metabolic pathway for this compound in rats could involve the oxidative cleavage of the piperidine ring.

Furthermore, research on procyclidine, which contains a pyrrolidine (B122466) ring (structurally similar to piperidine), identified several metabolites in rat urine resulting from hydroxylation and oxidation of the heterocyclic ring. nih.gov By analogy, it is plausible that this compound undergoes hydroxylation at various positions on the piperidine ring, followed by further oxidation to form more polar metabolites.

The metabolism of structurally related synthetic cathinones, such as α-PVP analogues, in rats has been shown to involve the reduction of the β-keto group and oxidation of the pyrrolidine ring. researchgate.net Since this compound already possesses a hydroxyl group, the focus of metabolism would likely be on the piperidine ring, leading to oxidation at the 2″-position to form a lactam metabolite. researchgate.net

The following table summarizes the potential metabolic transformations of this compound in animal models based on studies of structurally similar compounds.

| Metabolic Pathway | Potential Metabolite | Analogous Compound Studied | Research Model | Citation |

| Piperidine Ring Oxidation and Cleavage | Phenyl-propanol derivative with a modified piperidine ring (e.g., propionic acid side chain) | Piperine | Rat | nih.gov |

| Piperidine Ring Hydroxylation | 1-Phenyl-3-(hydroxy-piperidin-1-yl)propan-1-ol | Procyclidine | Rat | nih.gov |

| Piperidine Ring Oxidation (Lactam Formation) | 1-Phenyl-3-(2-oxo-piperidin-1-yl)propan-1-ol | α-PVP analogues | Rat | researchgate.net |

| Aromatic Hydroxylation | (Hydroxy-phenyl)-3-(piperidin-1-yl)propan-1-ol | General xenobiotic metabolism | Animal models | |

| Oxidation of Secondary Alcohol | 1-Phenyl-3-(piperidin-1-yl)propan-1-one | General xenobiotic metabolism | Animal models |

Microbial Models:

Microbial systems are known for their diverse metabolic capabilities and are often used to model mammalian metabolism or to generate novel metabolites. The biotransformation of various compounds by microorganisms can lead to a wide array of products. For instance, microbial metabolism of flavan-3-ols has been shown to produce various phenolic acids and lactones through ring fission and other transformations. nih.gov While structurally different, this demonstrates the capacity of microbes to extensively degrade complex molecules.

It is conceivable that microbial cultures could metabolize this compound through pathways similar to those observed in animals, such as hydroxylation and oxidation. Additionally, microbes may possess unique enzymatic machinery capable of N-dealkylation, leading to the formation of 1-phenyl-3-aminopropan-1-ol and piperidine, or even degradation of the aromatic ring. The specific metabolites formed would be highly dependent on the microbial species or strain used.

The following table outlines the potential metabolic transformations of this compound in microbial models.

| Metabolic Pathway | Potential Metabolite | Basis of Prediction |

| Aromatic Hydroxylation | (Hydroxy-phenyl)-3-(piperidin-1-yl)propan-1-ol | Common microbial transformation of aromatic compounds |

| Oxidation of Secondary Alcohol | 1-Phenyl-3-(piperidin-1-yl)propan-1-one | Common microbial oxidation reaction |

| Piperidine Ring Hydroxylation | 1-Phenyl-3-(hydroxy-piperidin-1-yl)propan-1-ol | Known microbial hydroxylation capability |

| N-Dealkylation | 1-Phenyl-3-aminopropan-1-ol and Piperidine | Known microbial N-dealkylation activity |

| Aromatic Ring Cleavage | Various aliphatic acids | Extensive degradative capacity of certain microbes |

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol

Chromatographic Techniques for 1-Phenyl-3-(piperidin-1-yl)propan-1-ol

Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures, enabling its isolation, identification, and quantification. The choice of technique is dictated by the analytical objective, whether it is routine quantification, impurity profiling, or the challenging task of separating its stereoisomers.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a premier technique for the sensitive and selective quantification of this compound. This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. kuleuven.bemdpi.com

The development of a robust HPLC-MS/MS method involves the optimization of both chromatographic conditions and mass spectrometric parameters. Reversed-phase chromatography is commonly employed, utilizing C18 or biphenyl columns that provide excellent retention and separation for compounds containing both phenyl and piperidine (B6355638) moieties. The mobile phase typically consists of an aqueous component (like water with formic acid or ammonium formate) and an organic modifier (such as acetonitrile or methanol), run in a gradient elution mode to ensure efficient separation and good peak shape.

For detection, electrospray ionization (ESI) in positive mode is generally effective for amino alcohols, as the piperidine nitrogen is readily protonated to form the [M+H]⁺ precursor ion. Subsequent fragmentation of this ion in the collision cell of the mass spectrometer (Collision-Induced Dissociation, CID) generates specific product ions. kuleuven.be Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and allows for accurate quantification even in complex biological or chemical matrices.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC Column | Kinetex™ 2.6 µm Biphenyl 100 Å, 100 x 2.1 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 220.17 ([M+H]⁺) |

| Product Ions (m/z) for MRM | 202.16 ([M+H-H₂O]⁺), 98.11 (Piperidine fragment) |

| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. sums.ac.irunar.ac.id Due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape and thermal instability during GC analysis. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to convert the hydroxyl group into a less polar trimethylsilyl (TMS) ether.

The derivatized compound can then be separated on a low-polarity capillary column, such as one coated with a 5% phenyl-polysiloxane stationary phase. The separated components are introduced into the mass spectrometer, where electron ionization (EI) is typically used. EI at 70 eV produces a characteristic and reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification by comparison with mass spectral libraries. nsf.gov GC-MS is particularly useful for identifying impurities and by-products in synthetic preparations of the compound. nih.gov

Table 2: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 270 °C (Splitless mode) |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (m/z) | 50-550 amu |

| Expected Fragments (TMS derivative) | m/z related to loss of methyl, TMS group, and cleavage of the propanol (B110389) chain |

Since this compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may exhibit different pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose. nih.govmdpi.commdpi.com

Enantiomeric resolution is achieved by using a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. jiangnan.edu.cnmdpi.com The separation mechanism involves transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is crucial for achieving optimal separation. mdpi.com Normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile) modes can be explored. Small amounts of additives like diethylamine or trifluoroacetic acid are often used in the mobile phase to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.

Table 3: Chiral Stationary Phases and Conditions for Enantiomeric Separation

| Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase | Elution Mode |

|---|---|---|---|

| Cellulose-based | Chiralcel OD-H | n-Hexane/Isopropanol/Diethylamine | Normal Phase |

| Amylose-based | Chiralpak AD-H | n-Hexane/Ethanol | Normal Phase |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC V | Methanol (B129727)/Acetic Acid/Triethylamine | Polar Organic |

| Cellulose-based (immobilized) | Lux Cellulose-1 | Acetonitrile/Water | Reversed Phase |

Spectroscopic Methods for this compound Analysis

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound. They provide detailed information about the molecule's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.netmdpi.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl-bearing carbon, the methylene protons of the propane (B168953) chain, and the methylene protons of the piperidine ring. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) provide valuable information about the connectivity of the atoms. rsc.orgcore.ac.uk

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals for the aromatic carbons, the carbinol carbon (C-OH), and the aliphatic carbons of the propane chain and piperidine ring would be observed at characteristic chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | ~7.20-7.40 (m) | ~125-128 (CH), ~140-145 (C-ipso) |

| CH-OH (C1) | ~4.8 (dd, J ≈ 8, 4) | ~70-75 |

| CH₂ (C2) | ~1.8-2.0 (m) | ~35-40 |

| CH₂-N (C3) | ~2.4-2.6 (m) | ~55-60 |

| Piperidine-H (axial/equatorial, α to N) | ~2.3-2.7 (m) | ~54-58 |

| Piperidine-H (β to N) | ~1.5-1.7 (m) | ~25-28 |

| Piperidine-H (γ to N) | ~1.4-1.5 (m) | ~23-26 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of the molecule.

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. nist.gov For this compound, the IR spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol, C-H stretching bands for both aromatic and aliphatic groups, and characteristic C-O and C-N stretching vibrations. researchgate.netchemicalbook.com Aromatic C=C stretching and bending vibrations would also be present. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The phenyl group in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands in the ultraviolet region corresponding to the π → π* transitions of the aromatic ring. researchgate.net

Table 5: Key Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Method | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H stretch (alcohol) | 3600-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 | |

| C-H stretch (aliphatic) | 3000-2850 | |

| C=C stretch (aromatic) | 1600-1450 | |

| C-O stretch (alcohol) | 1260-1000 | |

| C-N stretch (amine) | 1250-1020 | |

| UV-Visible (in Ethanol) | π → π* transition (Benzene E2-band) | ~200-220 nm |

| π → π* transition (Benzene B-band) | ~250-270 nm (fine structure) |

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography stands as the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. This powerful technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to deduce the arrangement of atoms within the crystal lattice. For a novel compound such as this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information regarding its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, can offer insights into intermolecular interactions and potentially modify the physicochemical properties of the parent compound.

As of the current body of scientific literature, specific X-ray crystallographic data for this compound or its co-crystals is not publicly available. The successful application of this technique would first require the synthesis of high-purity crystalline material and subsequent screening for diffraction-quality single crystals. Should such data become available, a standard crystallographic information file (CIF) would be generated, containing detailed information about the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₁NO |

| Formula Weight | 219.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Note: This table is populated with hypothetical placeholders as no experimental data has been reported.

Quantitative Bioanalytical Method Development for this compound in Research Matrices (e.g., cell lysates, animal tissue extracts)

The quantification of a compound in biological matrices is essential for a wide range of research studies, including cell-based assays and preclinical investigations in animal models. The development of a robust and reliable quantitative bioanalytical method is a multi-step process that ensures accuracy, precision, and selectivity. Such methods are critical for determining the concentration of this compound in complex samples like cell lysates or animal tissue extracts.

A typical bioanalytical method for a small molecule like this compound would likely involve liquid chromatography coupled with mass spectrometry (LC-MS), a technique renowned for its high sensitivity and specificity. The development process would encompass several key stages:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate the analyte from other components in the extracted sample. This would involve optimizing the stationary phase (column), mobile phase composition, gradient, and flow rate to achieve a sharp, symmetrical peak for this compound.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its ability to provide structural information and high selectivity. The instrument would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Method Validation: A comprehensive validation would be performed to demonstrate the method's suitability for its intended purpose. Key validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions.

Currently, there are no published, validated bioanalytical methods specifically for the quantification of this compound in research matrices. The development of such a method would be a prerequisite for any in-depth in vitro or in vivo research involving this compound.

Table 2: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Parameter | Description |

|---|---|

| Sample Preparation | |

| Technique | Protein Precipitation with Acetonitrile |

| Matrix | Cell Lysate or Tissue Homogenate |

| Chromatography | |

| Instrument | UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | To be determined |

| MRM Transition (Internal Standard) | To be determined |

| Validation | |

| LLOQ | To be determined |

| Linearity Range | To be determined |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) |

Note: This table presents typical parameters for method development and would require experimental optimization and validation for this compound.

Research Applications and Future Perspectives of 1 Phenyl 3 Piperidin 1 Yl Propan 1 Ol in Scientific Inquiry

1-Phenyl-3-(piperidin-1-yl)propan-1-ol as a Pharmacological Probe for Biological Systems

A pharmacological probe is a small molecule used to study and understand biological systems and processes. Given its structural motifs, this compound has the potential to be utilized as a pharmacological probe to investigate various biological targets. The piperidine (B6355638) moiety is a common feature in many compounds that interact with the central nervous system (CNS). For instance, derivatives of piperidine are known to act as ligands for a variety of receptors, including opioid, sigma, and cannabinoid receptors. nih.gov

The presence of the phenyl and hydroxyl groups in this compound could facilitate interactions with receptor binding sites through hydrophobic and hydrogen-bonding interactions, respectively. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a potent CB1 cannabinoid receptor antagonist, highlight the importance of the piperidine ring in receptor engagement. nih.gov Similarly, novel (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective human beta(3) agonists. nih.gov These examples suggest that this compound could be a valuable tool to probe the structure and function of such receptors, potentially leading to a better understanding of their physiological roles and the development of new therapeutic agents.